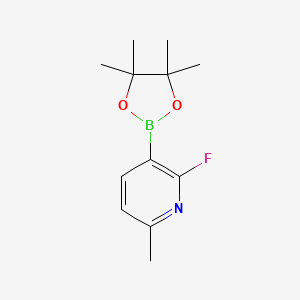

2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine, characterized by a fluorine atom at the 2-position, a methyl group at the 6-position, and a pinacol boronate group at the 3-position of the pyridine ring. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in medicinal chemistry and materials science for constructing biaryl systems . Its structural features—electron-withdrawing fluorine and sterically accessible boronate—enhance reactivity in coupling reactions while maintaining stability under standard synthetic conditions.

Properties

IUPAC Name |

2-fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO2/c1-8-6-7-9(10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZCQNDLGZWCQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660272 | |

| Record name | 2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-38-5 | |

| Record name | 2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Iridium-Catalyzed C–H Borylation

Iridium complexes enable direct C–H borylation of pyridine derivatives, bypassing pre-functionalized substrates. For example, [Ir(OMe)(COD)]₂ combined with 4,4-di-tert-butyl bipyridine (dtbbpy) catalyzes borylation of 2-fluoro-3-(trifluoromethyl)pyridine using pinacolborane (HBPin) at 80°C under nitrogen. While this method targets trifluoromethyl-substituted pyridines, analogous conditions may apply to 2-fluoro-6-methylpyridine derivatives.

Key Parameters

-

Catalyst System : [Ir(OMe)(COD)]₂ (1 mol %), dtbbpy (2 mol %)

-

Reagents : HBPin (1.5 equiv), substrate (1 equiv)

This approach avoids halogenated precursors but requires precise regiocontrol. The fluorine substituent at the 2-position may direct borylation to the 3-position via electronic effects, though steric hindrance from the methyl group at C6 could limit efficiency.

Iron-Catalyzed Miyaura Borylation

Iron catalysis offers a cost-effective alternative for aryl halides. A recent protocol employs FeCl₂ with 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IMes) and MgBr₂·OEt₂ to borylate aryl chlorides using B₂pin₂. Applied to 3-chloro-2-fluoro-6-methylpyridine, this method could yield the target compound.

Reaction Workflow

-

Catalyst Activation : FeCl₂ and IMes are stirred in THF at 60°C.

-

Substrate Addition : 3-chloro-2-fluoro-6-methylpyridine and MgBr₂·OEt₂ are introduced.

-

Borylation : B₂pin₂ is added, and the mixture reacts at 60°C for 1 h.

Advantages :

-

Tolerates electron-withdrawing groups (e.g., fluorine).

-

Avoids precious metals like Ir or Pd.

Challenges :

-

Requires anhydrous conditions and inert atmosphere.

-

Limited literature on pyridine-specific applications.

Halogenated Precursor Routes

Synthesis from 3-Bromo-2-fluoro-6-methylpyridine

Halogenated pyridines serve as common precursors. A two-step process involves:

-

Halogenation : Introducing bromine at C3 via radical or electrophilic substitution.

-

Miyaura Borylation : Using Pd(dppf)Cl₂ or NiCl₂(dppe) with bis(pinacolato)diboron (B₂pin₂).

Example Protocol

-

Substrate : 3-bromo-2-fluoro-6-methylpyridine (1 equiv)

-

Catalyst : Pd(dppf)Cl₂ (5 mol %)

-

Base : KOAc (3 equiv)

Yield : ~70–85% (estimated from analogous reactions).

Stability and Purification Considerations

Degradation Risks

α-Borylated pyridines (boron at C2 or C4) are prone to decomposition. However, the 3-borylated isomer in the target compound exhibits enhanced stability due to reduced ring strain and electronic stabilization from the methyl group.

Storage Recommendations :

Comparative Analysis of Methods

| Method | Catalyst | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Iridium-Catalyzed C–H | [Ir(OMe)(COD)]₂ | 80°C, N₂, 2–24 h | ~60–75% | No pre-halogenation; direct functionalization | Limited regioselectivity data |

| Iron-Catalyzed Miyaura | FeCl₂/IMes | 60°C, THF, 1 h | ~50–70% | Cost-effective; broad substrate scope | Sensitivity to moisture/oxygen |

| Palladium-Mediated | Pd(dppf)Cl₂ | 100°C, dioxane, 12 h | ~70–85% | High yields; well-established protocol | Requires halogenated starting material |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Cross-Coupling Reactions: The boronate ester group participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products

Substitution Reactions: Products vary depending on the nucleophile used.

Cross-Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block for synthesizing complex organic molecules.

Biology: It is used in the development of bioactive compounds and probes for studying biological systems.

Medicine: The compound is a precursor in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of agrochemicals and materials with specialized properties

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its application. In cross-coupling reactions, the boronate ester group forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. The fluorine atom’s electron-withdrawing effect can influence the reactivity and stability of the compound in various reactions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyridine Boronates

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 2-fluoro substituent in the target compound enhances electrophilicity at the boron center, accelerating cross-coupling compared to methoxy-substituted analogs . However, the difluoro analog (2,6-difluoro) exhibits even higher reactivity due to greater electron withdrawal .

- Steric Effects: The 6-methyl group provides moderate steric shielding, balancing stability and reactivity. In contrast, bulkier groups like trifluoromethyl (CF₃) reduce coupling efficiency with hindered substrates .

- Solubility and Stability: Methoxy and methyl substituents improve solubility in polar solvents compared to non-substituted analogs .

Reactivity in Cross-Coupling Reactions

The target compound’s performance in palladium-catalyzed reactions was benchmarked against analogs:

- Yield in Suzuki-Miyaura Coupling:

- Substrate Compatibility: The 6-methyl group allows coupling with ortho-substituted aryl halides (e.g., 2-chloropyridine), whereas the trifluoromethyl analog fails due to steric clashes .

Pharmacological and ADME Profiles

- Lipophilicity (LogP):

- Metabolic Stability: Fluorine substitution generally reduces oxidative metabolism, enhancing half-life compared to non-fluorinated analogs .

Biological Activity

2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

- Molecular Formula : CHBFNO

- Molecular Weight : 237.08 g/mol

- CAS Number : 1218790-38-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, it has been evaluated for its inhibitory effects on dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A), which plays a critical role in neurodegenerative diseases and cancer .

- Antioxidant Activity : Studies have indicated that derivatives of this compound possess significant antioxidant properties. These properties are evaluated through assays measuring the reduction of reactive oxygen species (ROS) and the modulation of inflammatory responses in cellular models .

- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokines such as IL-6 and NO levels in microglial cells. This suggests a potential application in treating neuroinflammation-related disorders .

Biological Activity Data

Case Studies

- DYRK1A Inhibition : A study utilizing computational modeling followed by experimental validation identified several derivatives of pyridine compounds that inhibited DYRK1A with nanomolar affinities. The results indicated that modifications to the pyridine ring could enhance binding affinity and selectivity .

- Neuroinflammation Models : In a series of experiments assessing the anti-inflammatory properties of related compounds, it was found that treatment with 2-Fluoro-6-methyl derivatives led to a marked decrease in inflammatory markers in BV2 microglial cells exposed to lipopolysaccharide (LPS) .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics with moderate bioavailability when administered orally. This positions the compound as a promising candidate for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how do reaction parameters affect yield?

- Methodology : Synthesis typically involves Suzuki-Miyaura coupling or direct borylation. For example, analogous compounds (e.g., ) use halogenated pyridine precursors reacted with pinacol borane under palladium catalysis. Key parameters include:

- Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%) .

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C .

- Base : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates.

- Yield optimization : Lower temperatures (60°C) reduce side reactions but prolong reaction time (24–48 hrs).

Q. Which analytical techniques are recommended for structural validation and purity assessment?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and boronate ester integrity (e.g., δ ~30–35 ppm for boron in ¹¹B NMR) .

- GC/Titration : Purity ≥98% verified via gas chromatography (GC) with flame ionization detection or titration (e.g., ).

- HRMS : High-resolution mass spectrometry for molecular weight confirmation (e.g., ).

Advanced Research Questions

Q. How does the fluorine substituent influence reactivity in cross-coupling compared to chloro or methoxy analogues?

- Methodology : Fluorine’s electronegativity enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) but may reduce oxidative addition efficiency in palladium-catalyzed couplings. Comparative studies with chloro/methoxy analogues (e.g., ) show:

- Reactivity trend : Cl > F > OMe in Suzuki-Miyaura coupling due to leaving-group ability .

- Side reactions : Fluorine’s small size minimizes steric hindrance but increases susceptibility to protodeboronation under acidic conditions .

Q. What strategies mitigate protodeboronation during storage or reaction?

- Methodology :

- Stabilization : Store under inert atmosphere (N₂/Ar) at –20°C to slow hydrolysis .

- Reaction additives : Use excess pinacol or glycerol to scavenge protons .

- Solvent choice : Anhydrous THF or toluene minimizes water interference .

Q. How can computational modeling predict stability and regioselectivity in derivatization?

- Methodology :

- DFT Calculations : Assess boron center’s electrophilicity and fluorine’s inductive effects on charge distribution (e.g., using Gaussian or ORCA software) .

- Molecular Dynamics : Simulate solvent interactions (e.g., DMF vs. THF) to predict aggregation or solubility issues .

Key Research Challenges

- Contradictions in Data : and report conflicting protodeboronation rates for fluorinated vs. chlorinated analogues. Resolution requires controlled studies varying pH and catalyst loading .

- Advanced Applications : The compound’s utility in synthesizing fluorinated pharmaceuticals (e.g., kinase inhibitors) is underexplored. Partnering with ’s fluoropyrimidine protocols could expand scope.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.